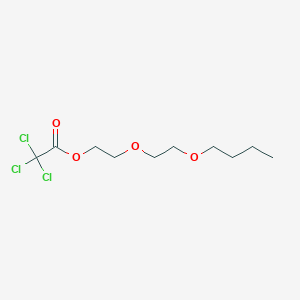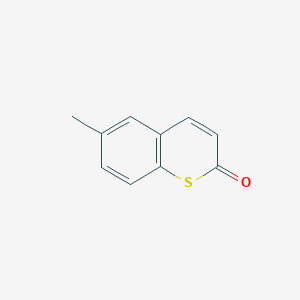
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione is a complex organic compound characterized by an isoindoline-1,3-dione core structure. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process can be catalyzed by transition metals or organocatalysts to enhance efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. Solventless conditions and simple heating techniques are used to synthesize isoindoline derivatives, followed by purification using environmentally friendly methodologies .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or carbonyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates these receptors, potentially altering neurotransmitter activity and providing therapeutic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in preventing or slowing the progression of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar biological activities.
Isoindoline derivatives: These compounds also contain the isoindoline nucleus and are studied for their diverse chemical reactivity and applications.
Uniqueness
2-(3-(Benzyl(prop-2-yn-1-yl)amino)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other isoindoline derivatives .
Propiedades
Fórmula molecular |
C21H20N2O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-[3-[benzyl(prop-2-ynyl)amino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O2/c1-2-13-22(16-17-9-4-3-5-10-17)14-8-15-23-20(24)18-11-6-7-12-19(18)21(23)25/h1,3-7,9-12H,8,13-16H2 |
Clave InChI |
SCUZHSPGCIXUKX-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(CCCN1C(=O)C2=CC=CC=C2C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)

![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
